Physicochemical Profiling and Synthetic Utility of 1,3-Bis(4-bromophenyl)propan-2-one
Physicochemical Profiling and Synthetic Utility of 1,3-Bis(4-bromophenyl)propan-2-one
[1]
Executive Summary
1,3-Bis(4-bromophenyl)propan-2-one (CAS: 54523-47-6), also known as 4,4'-dibromodibenzyl ketone, is a symmetric diarylacetone derivative pivotal in the synthesis of photoactive materials, liquid crystals, and polyphenylene dendrimers.[1] Distinguished by its dual para-bromo functionalities, it serves as a versatile "linchpin" scaffold: the central ketone allows for Knoevenagel and aldol condensations to form cyclic cores (e.g., cyclopentadienones), while the terminal bromides enable palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to extend conjugation.
This guide provides a rigorous technical examination of its physicochemical constants, spectral fingerprints, and validated synthetic protocols, designed for researchers in organic electronics and medicinal chemistry.
Physicochemical Characterization
Key Physical Constants
The compound typically presents as a white to off-white crystalline solid. High purity (>98%) is critical for its use in polymerization or crystal engineering to prevent chain termination or lattice defects.
| Property | Value / Description | Source |
| CAS Number | 54523-47-6 | |
| Molecular Formula | C₁₅H₁₂Br₂O | - |
| Molecular Weight | 368.06 g/mol | - |
| Melting Point | 117.0 – 121.0 °C | |
| Boiling Point | ~427 °C (Predicted, 760 mmHg) | - |
| Solubility | Soluble in CH₂Cl₂ (DCM), THF, Acetone, DMF.[2][3] Insoluble in water.[4] | Experimental |
| Appearance | White to light yellow crystalline powder | - |
Spectral Fingerprint
The symmetry of the molecule results in a simplified NMR spectrum, making it an excellent standard for calibrating quantitative NMR (qNMR) in complex mixtures.
¹H NMR (300 MHz, CD₂Cl₂):
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δ 7.44 ppm (d, J = 8.4 Hz, 4H, Ar-H ortho to Br)[5]
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δ 7.10 ppm (d, J = 8.2 Hz, 4H, Ar-H ortho to CH₂)
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δ 3.74 ppm (s, 4H, -CH₂-C=O-CH₂-)
¹³C NMR (75 MHz, CD₂Cl₂):
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δ 204.8 ppm (C=O, Carbonyl)
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δ 135.1, 132.7, 130.1, 122.8 ppm (Ar-C)
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δ 49.5 ppm (Aliphatic -CH₂-)
Infrared Spectroscopy (FT-IR):
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~1710 cm⁻¹ : Strong C=O stretching vibration (ketone).
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~1070 cm⁻¹ : C-Br stretching.
Synthetic Pathways & Protocols
The synthesis of 1,3-bis(4-bromophenyl)propan-2-one is most reliably achieved through the decarboxylative condensation of 4-bromophenylacetic acid. While classic industrial methods utilize thoria (ThO₂) at high temperatures (300°C), modern laboratory protocols employ carbodiimide coupling agents to achieve milder conditions and higher purity.
Protocol: DCC-Mediated Decarboxylative Condensation
This method avoids harsh thermal conditions, preventing the debromination that can occur at high temperatures.
Reagents:
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4-Bromophenylacetic acid (1.0 equiv)
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Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
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4-Dimethylaminopyridine (DMAP) (0.1 equiv)
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Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Workflow:
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Dissolution : In a flame-dried round-bottom flask under Argon, dissolve 4-bromophenylacetic acid (e.g., 10 mmol) in anhydrous DCM (50 mL).
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Activation : Add DMAP (1 mmol) followed by the dropwise addition of DCC (11 mmol) dissolved in DCM.
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Reaction : Stir the mixture at room temperature for 12–24 hours. The solution will become cloudy as dicyclohexylurea (DCU) precipitates.
-
Filtration : Filter off the white DCU precipitate through a Celite pad.
-
Workup : Wash the filtrate with 1M HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry over MgSO₄.
-
Purification : Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane or purify via silica gel chromatography (Hexane:Ethyl Acetate 9:1) to yield the target ketone.
Reaction Mechanism Visualization
The following diagram illustrates the pathway from the acid to the symmetric ketone via the anhydride intermediate.
Figure 1: Synthetic flow for the DCC-mediated preparation of the target ketone.
Reactivity Profile & Applications
The utility of 1,3-bis(4-bromophenyl)propan-2-one stems from its bifunctionality . It acts as a core for building larger polyphenylene architectures (e.g., "spider-like" molecules) used in OLEDs and organic photovoltaics.
Double Aldol Condensation (Knoevenagel)
Reaction with benzil derivatives yields tetraphenylcyclopentadienones (tetracyclones). These are precursors to graphene nanoribbons via Diels-Alder cycloaddition with alkynes.
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Reagents : Benzil (or 4,4'-substituted benzil), KOH/Ethanol.
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Product : 2,5-Bis(4-bromophenyl)-3,4-diphenylcyclopentadienone.
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Significance : The resulting deep purple/black solid is highly fluorescent and electroactive.
Palladium-Catalyzed Cross-Coupling
The terminal bromides are excellent handles for Suzuki-Miyaura or Sonogashira coupling, allowing the extension of the π-system.
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Suzuki : Coupling with phenylboronic acids extends the arms to form terphenyl units.
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Sonogashira : Coupling with terminal alkynes creates rigid rod-like liquid crystals.
Functionalization Logic Diagram
Figure 2: Divergent synthetic utility of the ketone scaffold.
Safety & Handling (SDS Summary)
While specific toxicological data is limited, the compound should be handled as a standard organic bromide and ketone.
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GHS Classification : Warning.[6]
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Hazard Statements :
-
Handling : Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles.
-
Storage : Store at room temperature, kept dry. Stable under normal conditions but avoid strong oxidizing agents.
References
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Sigma-Aldrich . 1,3-Bis(4-bromophenyl)propan-2-one Product Sheet. Retrieved from
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PubChem . 1,3-Bis(4-bromophenyl)propan-2-one (CID 12420215). National Library of Medicine. Retrieved from
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TCI Chemicals . Product Specification: 1,3-Bis(4-bromophenyl)-2-propanone. Retrieved from
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ChemicalBook . Synthesis and Supplier Data for CAS 54523-47-6. Retrieved from
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BenchChem . Reactivity and Application Notes for Dibromodibenzyl Ketones. Retrieved from
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